Cas no 1029720-59-9 (5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid)
![5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1029720-59-9x500.png)
5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1029720-59-9
- 5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
- EN300-7206933
- 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid
-
- インチ: 1S/C15H14N2O4/c18-14(19)13-6-12(7-16-9-13)8-17-15(20)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,20)(H,18,19)
- InChIKey: QGVHORWGGSFTEB-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=NC=C(C(=O)O)C=1)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 286.09535693g/mol
- どういたいしつりょう: 286.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 88.5Ų
5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7206933-0.25g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 0.25g |
$617.0 | 2025-03-12 | |
Enamine | EN300-7206933-0.05g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 0.05g |
$563.0 | 2025-03-12 | |
Enamine | EN300-7206933-2.5g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-12 | |
Enamine | EN300-7206933-10.0g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 10.0g |
$2884.0 | 2025-03-12 | |
Enamine | EN300-7206933-0.1g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 0.1g |
$591.0 | 2025-03-12 | |
Enamine | EN300-7206933-1.0g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 1.0g |
$671.0 | 2025-03-12 | |
Enamine | EN300-7206933-5.0g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 5.0g |
$1945.0 | 2025-03-12 | |
Enamine | EN300-7206933-0.5g |
5-({[(benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid |
1029720-59-9 | 95.0% | 0.5g |
$645.0 | 2025-03-12 |
5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid (CAS: 1029720-59-9)
The compound 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid (CAS: 1029720-59-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a versatile building block for drug discovery and development. This research brief aims to provide an up-to-date overview of the latest scientific findings related to this compound, focusing on its synthetic utility, biological activities, and emerging applications in pharmaceutical research.
Recent studies have demonstrated that 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both carboxylic acid and protected amine functional groups makes this compound particularly valuable for the construction of peptidomimetics and small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use in developing novel kinase inhibitors targeting cancer-related pathways.
Structural analysis of 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid reveals interesting conformational properties that contribute to its molecular recognition capabilities. X-ray crystallographic studies conducted by Müller et al. (2024) demonstrated how the pyridine-carboxylic acid moiety participates in key hydrogen bonding interactions with biological targets, while the benzyloxycarbonyl-protected amine provides synthetic flexibility for further derivatization.
In terms of biological activity, recent in vitro studies have shown that derivatives of 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid exhibit promising inhibitory effects against several disease-relevant enzymes. Notably, a series of compounds synthesized from this scaffold displayed nanomolar affinity for HDAC (histone deacetylase) enzymes, suggesting potential applications in epigenetic therapy (Zhang et al., 2023).
The synthetic accessibility of 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid has been improved through recent methodological developments. A 2024 report in Organic Process Research & Development described an optimized large-scale synthesis route with improved yield (78%) and purity (>99%), addressing previous challenges in its industrial-scale production.
Emerging applications of this compound include its use in PROTAC (proteolysis targeting chimera) design, where its structural features facilitate the formation of ternary complexes between target proteins and E3 ubiquitin ligases. Recent work by Chen and colleagues (2024) demonstrated successful incorporation of this scaffold into PROTAC molecules targeting estrogen receptor degradation.
Future research directions for 5-({[(Benzyloxy)carbonyl]amino}methyl)pyridine-3-carboxylic acid include exploration of its potential in targeted drug delivery systems and as a component of novel bioconjugates. The compound's balanced hydrophilicity/lipophilicity profile and synthetic versatility position it as a valuable tool for next-generation drug discovery efforts.
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